![molecular formula C14H19NO2 B2748258 Benzyl azepane-1-carboxylate CAS No. 74472-27-8](/img/structure/B2748258.png)
Benzyl azepane-1-carboxylate
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Overview
Description
Benzyl azepane-1-carboxylate, also known as Benzyl 4-oxoazepane-1-carboxylate, is a chemical compound with the molecular formula C14H17NO3 . It has an average mass of 247.290 Da and a monoisotopic mass of 247.120850 Da . It’s also known by other names such as 1-Cbz-hexahydro-4-oxo-1H-azepine and 4-Oxo-azepane-1-carboxylic acid benzyl ester .
Synthesis Analysis
The synthesis of non-fused N-aryl azepane derivatives like Benzyl azepane-1-carboxylate has been achieved through Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Molecular Structure Analysis
The molecular structure of Benzyl azepane-1-carboxylate contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 seven-membered ring .Chemical Reactions Analysis
Azepane derivatives have been widely used as key intermediates in synthetic chemistry . Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .Scientific Research Applications
- Benzyl azepane-1-carboxylate derivatives exhibit diverse biological activities. Researchers have explored their potential as novel inhibitors, antidiabetics, anticancer agents, and DNA-binding reagents .
- Pd/LA-catalyzed decarboxylation reactions enable the exclusive [5 + 2] annulation toward N-aryl azepanes. These reactions proceed smoothly under mild conditions, yielding highly functionalized azepanes .
- Researchers have developed efficient methods for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates. These compounds, along with their phosphorous analogues, have potential applications in materials science and pharmaceuticals .
- Density Functional Theory (DFT) calculations have provided insights into the reaction pathway of Pd/LA-catalyzed decarboxylation. Understanding the origin of the exclusive [5 + 2] annulation process enhances our knowledge of chemical reactivity .
Medicinal Chemistry and Drug Development
Catalysis and Organic Synthesis
Fluorinated Azepine Derivatives
Computational Studies and Mechanistic Insights
Mechanism of Action
Future Directions
There is much work yet to be done in the biological section, as it is not explored and reported in the literature; therefore, N-containing seven-membered heterocycles still have much scope for the researchers . The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .
properties
IUPAC Name |
benzyl azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(15-10-6-1-2-7-11-15)17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPJXLVQCFBGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl azepane-1-carboxylate |
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